molecular formula C18H20N2O2 B14083487 N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide

N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide

Katalognummer: B14083487
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: XXFSXIXISYZPBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of an allyl group, a methoxybenzyl group, and a 4-methyl group attached to the nicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide typically involves the reaction of 4-methylnicotinic acid with N-allyl-N-(3-methoxybenzyl)amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents, solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-allyl-N-(3-methoxybenzyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
  • N-allyl-N-[4-(benzyloxy)-3-methoxybenzyl]amine
  • N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine

Uniqueness

N-allyl-N-(3-methoxybenzyl)-4-methylnicotinamide is unique due to its specific structural features, such as the presence of the 4-methyl group on the nicotinamide core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-[(3-methoxyphenyl)methyl]-4-methyl-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-4-10-20(13-15-6-5-7-16(11-15)22-3)18(21)17-12-19-9-8-14(17)2/h4-9,11-12H,1,10,13H2,2-3H3

InChI-Schlüssel

XXFSXIXISYZPBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)C(=O)N(CC=C)CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.